Home > Products > Screening Compounds P134861 > Raltegravir-d3 Potassium Salt
Raltegravir-d3 Potassium Salt - 1246816-98-7

Raltegravir-d3 Potassium Salt

Catalog Number: EVT-1440834
CAS Number: 1246816-98-7
Molecular Formula: C20H20FKN6O5
Molecular Weight: 485.532
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A potent human immunodeficiency virus (HIV) integrase inhibitor. A novel anti-AIDS drug.

Raltegravir Potassium

Compound Description: Raltegravir potassium (RTGP) is a potassium salt of raltegravir, a BCS class II drug employed in the treatment of HIV. It exhibits poor aqueous solubility, leading to suboptimal bioavailability and significant inter/intra-patient variability in absorption upon oral administration. [] Studies have focused on enhancing its solubility through various techniques like solid dispersion technology with polymers like Soluplus®. [] The crystal structure of raltegravir potassium has been extensively studied, revealing key features like chains of edge-sharing 7-coordinate KO5N2 and a conformation of the raltegravir anion influenced by potassium coordination and hydrogen bonds. []

Reference: [] https://www.semanticscholar.org/paper/d8853edca76b0b82817c943fa69e158aa25c3323 [] https://www.semanticscholar.org/paper/c6370b6767cc234345d49e3b883fde0e0affa00a

Raltegravir free acid (RTG)

Compound Description: Raltegravir free acid (RTG) is the free acid form of raltegravir. Similar to its potassium salt counterpart, RTG also exhibits limited aqueous solubility, prompting investigations into solubility enhancement strategies. [] Research has explored the use of solid dispersion technology with polymers like Soluplus® to improve its dissolution and bioavailability. []

Reference: [] https://www.semanticscholar.org/paper/c6370b6767cc234345d49e3b883fde0e0affa00a

Potassium nitroformate

Compound Description: Potassium nitroformate is a salt formed by the nitroformate (NF) anion. This anion exhibits structural flexibility, adopting various conformations depending on interactions with its cation. In potassium nitroformate, the NF anion uniquely adopts a C2 conformation, influenced by cation-anion interactions. [] The compound has been studied using various spectroscopic techniques, including 13C and 14N NMR, revealing the equivalence of nitro groups in solution. []

Reference: [] https://www.semanticscholar.org/paper/99381431be738cfb9f326fd462001f3385cebf91

Overview

Raltegravir-d3 Potassium Salt is a deuterated derivative of the antiretroviral drug raltegravir, primarily utilized in scientific research to investigate the pharmacokinetics and pharmacodynamics of its parent compound. This compound serves as a potent inhibitor of the human immunodeficiency virus integrase enzyme, which plays a crucial role in the viral replication process. The unique labeling with deuterium allows for enhanced tracking and analysis in various biochemical studies, making it an invaluable tool in HIV research and related fields.

Source and Classification

Raltegravir-d3 Potassium Salt is classified under several categories, including enzyme inhibitors, anti-HIV agents, and stable isotope-labeled analytical standards. It is produced as a potassium salt form, which enhances its solubility and bioavailability in biological systems. The compound is identified by its CAS number 1246816-98-7 and has a molecular formula of C_{20}H_{20}F_{N}_{6}O_{5}\cdot K with a molecular weight of 485.53 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of Raltegravir-d3 Potassium Salt involves multiple steps that begin with the preparation of the core structure of raltegravir. The key steps include:

  1. Core Structure Preparation: The initial synthetic route focuses on constructing the foundational framework characteristic of raltegravir.
  2. Deuterium Incorporation: The final step involves the incorporation of deuterium atoms to yield Raltegravir-d3, followed by converting it into its potassium salt form. This process is crucial for enhancing the compound's stability and tracking capabilities in research settings.

Industrial production often employs optimized reaction conditions to maximize yield and purity. Techniques such as solid self-microemulsifying drug delivery systems may be utilized to improve dissolution properties, thereby facilitating better absorption in biological systems.

Molecular Structure Analysis

Structure and Data

The molecular structure of Raltegravir-d3 Potassium Salt can be represented by the following details:

  • Molecular Formula: C_{20}H_{20}F_{N}_{6}O_{5}\cdot K
  • Molecular Weight: 485.53 g/mol
  • SMILES Notation:
  • InChI:

This structure highlights the presence of key functional groups that contribute to its biological activity as an integrase inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

Raltegravir-d3 Potassium Salt is involved in various chemical reactions that can modify its structure:

  1. Oxidation: Under specific conditions, oxidation can yield hydroxylated derivatives.
  2. Reduction: Reduction reactions can alter functional groups within the molecule.
  3. Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to various derivatives.

Common reagents employed in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The products formed depend significantly on reaction conditions and the specific reagents used.

Mechanism of Action

Process and Data

The mechanism of action for Raltegravir-d3 Potassium Salt centers around its inhibition of the HIV integrase enzyme. This enzyme is essential for integrating viral DNA into the host cell's genome, a critical step in HIV replication. By blocking this enzyme's activity, Raltegravir-d3 prevents viral DNA integration, thereby inhibiting replication and reducing viral load in infected individuals.

The biochemical pathways affected include:

  • Inhibition of HIV Replication: The primary outcome is a significant reduction in viral replication rates.
  • Impact on Cellular Processes: The inhibition disrupts normal cellular signaling pathways and gene expression associated with HIV infection .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Raltegravir-d3 Potassium Salt exhibits several notable physical and chemical properties:

  • Appearance: Typically available as a neat solid.
  • Solubility: Enhanced solubility due to its potassium salt form.
  • Storage Conditions: Recommended storage at -20°C to maintain stability.

These properties are crucial for ensuring effective utilization in laboratory settings .

Applications

Scientific Uses

Raltegravir-d3 Potassium Salt is extensively employed in various scientific applications:

  1. HIV Research: It serves as a key tool for studying the efficacy of HIV integrase inhibitors.
  2. Cancer Research: Investigations into the effects of HIV medications on cancer cell behavior are facilitated by this compound.
  3. Pharmacokinetics Studies: It aids researchers in understanding absorption, distribution, metabolism, and excretion profiles related to raltegravir.
  4. Biochemical Studies: Used to explore biochemical pathways affected by HIV drugs, enhancing our understanding of their physiological effects .
Chemical Identity and Structural Characterization of Raltegravir-d3 Potassium Salt

Molecular Formula and Isotopic Composition Analysis

Raltegravir-d3 potassium salt (CAS 1246816-98-7) is a deuterated isotopologue of the HIV integrase inhibitor raltegravir. Its molecular formula is C₂₀H₁₇D₃FKN₆O₅, with a molecular weight of 485.53 g/mol [3] [4] [5]. The compound features site-specific deuteration at the N-methyl group (–N–¹³CD₃), where three hydrogen atoms are replaced by deuterium. This isotopic modification alters the molecular mass by +3 Da compared to non-deuterated raltegravir potassium (C₂₀H₂₀FKN₆O₅; MW 482.52 g/mol) [1] [5].

The isotopic purity of Raltegravir-d3 potassium salt typically exceeds 98%, as confirmed by high-resolution mass spectrometry (HR-MS). The deuterium incorporation enhances metabolic stability without altering the primary pharmacophore, which consists of a 1,3,4-oxadiazole ring and a fluorobenzyl scaffold critical for integrase inhibition [5] [9].

Table 1: Isotopic Composition of Raltegravir-d3 Potassium Salt

ElementNon-Deuterated FormDeuterated FormChange
Carbon (C)20 atoms20 atomsNone
Hydrogen (H)20 atoms17 atoms–3 atoms
Deuterium (D)0 atoms3 atoms+3 atoms
Potassium (K)1 atom1 atomNone
Molecular Weight482.52 g/mol485.53 g/mol+3.01 g/mol

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Profiling

Mass Spectrometry Profiling:

  • LC-MS/MS: Raltegravir-d3 exhibits a characteristic [M–K]⁻ ion at m/z 465.2 in negative-ion mode, distinguishing it from non-deuterated raltegravir (m/z 462.2). Fragmentation yields diagnostic ions at m/z 390.1 (loss of –NCD₃) and 234.1 (cleavage of the oxadiazole ring) [7] [9].
  • High-Resolution MS: HR-MS analysis confirms the deuterated molecular ion at m/z 485.1305 (calculated for C₂₀H₁₇D₃FKN₆O₅: 485.1305, Δ = 0 ppm). The isotopic pattern shows a distinct +3 Da shift [5] [9].

NMR Spectroscopy:While specific NMR data for Raltegravir-d3 potassium salt are limited in public literature, deuterium incorporation is predicted to cause:

  • ¹H-NMR: Disappearance of the singlet at ~3.0 ppm (non-deuterated –NCH₃).
  • ¹³C-NMR: Quadrupolar splitting of the N-methyl carbon signal at ~35 ppm [9].

Table 2: Key Spectral Signatures of Raltegravir-d3 Potassium Salt

TechniqueKey SignalsInterpretation
LC-MS (Negative Mode)[M–K]⁻ at m/z 465.2Base peak for quantification
MS/MS Fragmentsm/z 390.1, 234.1Deuterium-dependent cleavage products
HR-MS485.1305 ([M]⁻, Δ = 0 ppm)Confirms elemental composition

Comparative Analysis with Non-Deuterated Raltegravir Potassium Salt

Deuteration confers three key advantages over non-deuterated raltegravir:

  • Metabolic Stability: The C–D bond (vs. C–H) reduces susceptibility to cytochrome P450-mediated N-demethylation, prolonging half-life [9].
  • Analytical Utility: The +3 Da mass shift enables precise distinction in LC-MS/MS assays for pharmacokinetic studies, eliminating matrix interference [6] [7].
  • Acid Resistance: Under pH 1.0, non-deuterated raltegravir hydrolyzes to an inactive metabolite (H-RAL; m/z 463.17) via oxadiazole ring cleavage. Deuterated analogs show slower degradation kinetics due to the kinetic isotope effect [9].

Table 3: Properties of Deuterated vs. Non-Deuterated Raltegravir

PropertyRaltegravir-d3 Potassium SaltNon-Deuterated RaltegravirSignificance
Molecular FormulaC₂₀H₁₇D₃FKN₆O₅C₂₀H₂₀FKN₆O₅Isotopic labeling
Acid Stability (pH 1.0)~50% degradation after 24 hrs>90% degradation after 24 hrsEnhanced stability in stomach
Primary UseInternal standard for bioanalysisTherapeutic agentResearch applications

Properties

CAS Number

1246816-98-7

Product Name

Raltegravir-d3 Potassium Salt

IUPAC Name

potassium;4-[(4-fluorophenyl)methylcarbamoyl]-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxo-1-(trideuteriomethyl)pyrimidin-5-olate

Molecular Formula

C20H20FKN6O5

Molecular Weight

485.532

InChI

InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1/i4D3;

InChI Key

IFUKBHBISRAZTF-NXIGQQGZSA-M

SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+]

Synonyms

N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide-d3 Potassium Salt;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.